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Compound of Interest

Compound Name: Afegostat

Cat. No.: B062552

Afegostat for Gaucher Disease: A Technical
Support Center

Welcome to the Technical Support Center for Afegostat (Plicera) Clinical Trials. This resource
is designed for researchers, scientists, and drug development professionals to provide in-depth
information and troubleshooting guidance regarding the clinical development of Afegostat for
Gauger disease.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the failure of Afegostat in Phase Il clinical trials for
Gaucher disease?

The development of Afegostat (also known as isofagomine or Plicera) was discontinued in
2009 after a Phase Il clinical trial (NCT00446550) in treatment-naive adult patients with type 1
Gaucher disease failed to meet its primary efficacy endpoints.[1][2] While the drug was
generally well-tolerated and did lead to an increase in the levels of the target enzyme, acid (3-
glucosidase (GCase), in white blood cells, this did not translate into clinically meaningful
improvements for the majority of patients.[1][3] Specifically, only one out of eighteen patients
who completed the study showed significant improvements in key markers of the disease.[1][3]

Q2: What was the proposed mechanism of action for Afegostat?
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Afegostat is a pharmacological chaperone, an iminosugar designed to selectively bind to and
stabilize the misfolded GCase enzyme in individuals with Gaucher disease.[2] This binding was
intended to restore the correct conformation of the enzyme, thereby enhancing its activity and
enabling the breakdown of the accumulated substrate, glucocerebroside.[2] In vitro studies had
shown that Afegostat could increase the activity of the N370S mutant GCase, a common
mutation in Gaucher disease, by approximately threefold.[2]

Q3: Were there any safety concerns with Afegostat in the clinical trials?

Based on the available information, Afegostat was generally well-tolerated in the Phase II
studies.[1][3] No serious adverse events (SAEs) were reported in the pivotal Phase Il trial.[1][3]
In that study, only one of the nineteen enrolled subjects discontinued treatment due to an
adverse event, which was reported as conjunctivitis-related symptoms.[1][3]

Q4: What were the key clinical trials for Afegostat in Gaucher disease?

The primary trial that led to the discontinuation of Afegostat was the Phase Il study
NCT00446550. Other Phase Il trials included NCT00433147, which studied Afegostat in
patients already receiving enzyme replacement therapy, and NCT00813865, a long-term
extension study.[4][5][6]

Troubleshooting Guide for Experimental Research

This guide addresses potential issues researchers might encounter when studying
pharmacological chaperones for Gaucher disease, drawing lessons from the Afegostat trials.
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Issue

Potential Cause

Troubleshooting/Considerati
on

Increased enzyme activity in
vitro does not translate to

clinical efficacy.

The in vitro assay conditions
may not accurately reflect the
in vivo lysosomal environment.
The high binding affinity of the
chaperone at the low pH of the
lysosome might inhibit the
enzyme's catalytic activity on

its natural substrate.

Characterize the chaperone's
binding kinetics and activity
across a range of pH levels,
particularly the acidic
environment of the lysosome.
Evaluate the chaperone's
effect on the enzyme's ability
to process its natural substrate

in cellular models.

Lack of clinically meaningful
improvement despite

increased enzyme levels.

The increase in enzyme level
may not be sufficient to clear
the accumulated substrate.
The distribution of the drug to
affected tissues might be
inadequate. The measured
biomarker (enzyme level in
white blood cells) may not be a
good surrogate for clinical

outcomes.

Conduct thorough dose-
ranging studies to establish a
clear dose-response
relationship with clinical
endpoints. Investigate the
biodistribution of the
compound to target organs like
the spleen, liver, and bone
marrow. Correlate changes in
enzyme levels with established
clinical markers of Gaucher
disease (e.g., spleen and liver
volume, hemoglobin, platelet

counts).

Difficulty in assessing the
efficacy of a chaperone in

patients on ERT.

The effects of the
pharmacological chaperone
may be masked by the
ongoing enzyme replacement
therapy.

Design studies with
appropriate washout periods or
in treatment-naive patient
populations to clearly delineate

the effects of the chaperone.

Data from Clinical Trials

While detailed quantitative data from the pivotal Phase Il trial (NCT00446550) were not formally
published in a peer-reviewed journal, a press release from Amicus Therapeutics on October 2,
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2009, summarized the key outcomes.

Table 1. Summary of Efficacy Results from Phase Il Study NCT00446550

Outcome Measure Result

Number of Patients Completed 18 of 19 enrolled

Increase in GCase Levels in White Blood Cells Observed in all enrolled patients[1]

Clinically Meaningful Improvements in Key Observed in 1 of 18 patients who completed the
Disease Measures study[1]

Key disease measures likely included spleen and liver volume, hemoglobin levels, and platelet
counts, which are standard endpoints in Gaucher disease clinical trials.

Table 2: Dosing Regimens in Phase Il Study NCT00446550

Dosage Dosing Schedule
225 mg Three days on / four days off[1]
225 mg Seven days on / seven days off[1]

Experimental Protocols

Detailed experimental protocols from the Afegostat clinical trials are not publicly available.
However, based on standard practices for Gaucher disease clinical trials and related research,
the following methodologies are likely to have been employed.

Measurement of Glucocerebrosidase (GCase) Activity

A common method to measure GCase activity in white blood cells (leukocytes) involves a
fluorometric assay using the artificial substrate 4-methylumbelliferyl-3-D-glucopyranoside (4-
MUG).

Principle: The GCase enzyme cleaves the 4-MUG substrate, releasing the fluorescent product
4-methylumbelliferone (4-MU). The rate of 4-MU production is proportional to the GCase
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activity.
Protocol Outline:

o Sample Preparation: Isolate peripheral blood mononuclear cells (PBMCs) or leukocytes from
whole blood samples using density gradient centrifugation.

o Cell Lysis: Lyse the cells to release the lysosomal enzymes.

e Enzymatic Reaction: Incubate the cell lysate with the 4-MUG substrate in a buffer at an
acidic pH (typically pH 5.2-5.4) to mimic the lysosomal environment.

o Reaction Termination: Stop the reaction after a defined period using a high pH buffer.

e Fluorescence Measurement: Measure the fluorescence of the liberated 4-MU using a
fluorometer (excitation ~365 nm, emission ~445 nm).

o Data Analysis: Quantify GCase activity by comparing the fluorescence of the samples to a
standard curve of 4-MU. Activity is typically expressed as nmol/hr/mg of protein.

Visualizations
Signaling Pathway of Gaucher Disease
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Pathophysiology of Gaucher Disease
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Workflow for GCase Activity Measurement
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Logical Flow of Afegostat's Clinical Trial Failure
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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